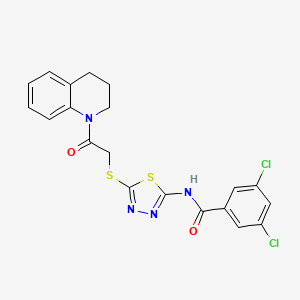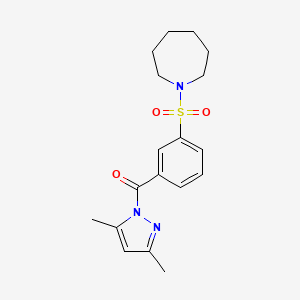
(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic molecule with complex structural elements It consists of a phenyl ring substituted with an azepan-1-ylsulfonyl group and a methanone group bonded to a 3,5-dimethyl-1H-pyrazol-1-yl ring
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple reaction steps A general synthetic route includes the sulfonylation of the phenyl ring with azepan-1-ylsulfonyl chloride under basic conditions, followed by the formation of the pyrazole ring through cyclization
Industrial production methods: : In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and yield of the reactions.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: : (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can convert the methanone group into secondary alcohols.
Substitution: : The compound's aromatic ring can undergo electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents and conditions used in these reactions: : Oxidation reactions typically involve reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone. Reduction reactions may employ sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by Lewis acids like aluminum chloride (AlCl3) or Friedel-Crafts catalysts.
Major products formed from these reactions: : Oxidation leads to sulfoxide or sulfone derivatives, reduction results in secondary alcohols, and substitution reactions yield variously functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications, including but not limited to:
Chemistry: : It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: : The compound's structural features may contribute to the design of enzyme inhibitors or probes for biological studies.
Medicine: : Potential therapeutic applications include developing drugs targeting specific enzymes or receptors.
Industry: : It could be used in material science for creating polymers or as intermediates in producing specialty chemicals.
Wirkmechanismus
Molecular targets and pathways involved: : The compound's mechanism of action is primarily determined by its interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfonyl group may form hydrogen bonds with active site residues, while the pyrazole ring could engage in π-π interactions. These interactions modulate the activity of target proteins and influence cellular pathways, leading to the compound's biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
(3-(morpholin-4-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: : With a morpholinyl group instead of azepane.
(3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: : Substituted with a piperidine ring.
The azepane ring in the compound of interest provides distinct steric and electronic properties, differentiating it from its analogs and potentially leading to varied reactivity and biological activity.
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-12-15(2)21(19-14)18(22)16-8-7-9-17(13-16)25(23,24)20-10-5-3-4-6-11-20/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUOSFWAUBMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2802878.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)
![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)
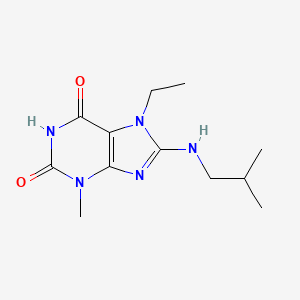
![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2802888.png)
![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid](/img/structure/B2802890.png)
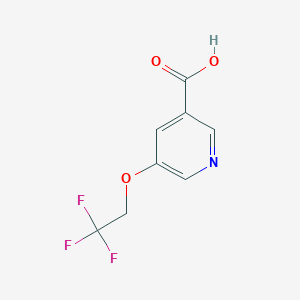
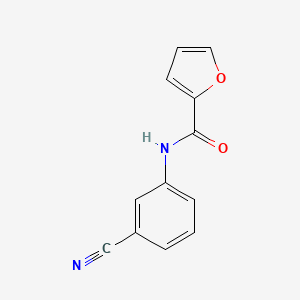
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2802900.png)
